![molecular formula C22H21ClN2O4S B4071283 N-(3-chlorophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4071283.png)
N-(3-chlorophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide
Overview
Description
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of the sulfonyl group (-SO2-) and phenoxy group (-O-C6H5) also suggest that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide linkage . The phenoxy group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, sulfonyl, and phenoxy groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
Amines, such as the one in this compound, can act as nucleophiles and bases, reacting with acids to form ammonium salts, and with acid halides to form substituted amides . The sulfonyl group can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- The compound’s structural features make it suitable for use as a fluorescent probe or imaging agent. Researchers have synthesized derivatives containing boronic acid (PBA) and BODIPY moieties, resulting in functional and modular fluorescent tools . These dyes can be employed for visualizing biological processes, tracking cellular uptake, and studying molecular interactions.
- Piperazine-based ligands, structurally similar to our compound, have been used to create MOFs. These porous materials find applications in gas storage, catalysis, and drug delivery. Exploring the synthesis of MOFs using our compound could yield novel materials with diverse functionalities .
Fluorescent Probes and Imaging Agents
Metal-Organic Frameworks (MOFs)
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16(17-6-3-2-4-7-17)25-30(27,28)21-12-10-20(11-13-21)29-15-22(26)24-19-9-5-8-18(23)14-19/h2-14,16,25H,15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAJPBFNYWKMSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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